Dihydroxymalonic acid

Descripción

Historical Context of Dihydroxymalonic Acid in Chemical Investigations

This compound, also known as mesoxalic acid monohydrate, has been a subject of chemical study for over a century. wikipedia.orgchemeurope.com Its earliest preparations involved methods that highlight the fundamental reactivity of related organic compounds. One of the classical synthesis routes is the hydrolysis of alloxan (B1665706) with baryta water (a solution of barium hydroxide). wikipedia.orgsmolecule.com This process involves the cleavage of the alloxan's pyrimidine (B1678525) ring under alkaline conditions. smolecule.com

Other historical methods for obtaining this compound include the warming of caffuric acid with a lead acetate (B1210297) solution and the oxidation of glycerin diacetate with concentrated nitric acid in cold conditions. wikipedia.org A significant electrochemical approach was the electrolysis of tartaric acid in an alkaline solution. wikipedia.orgsmolecule.com Furthermore, the controlled oxidation of more reduced precursors like tartronic acid (2-hydroxymalonic acid) and glycerol (B35011) also yields this compound. wikipedia.orgsmolecule.com These early investigations established the foundational chemistry of the compound and its relationship to other key organic acids.

Structural Characteristics and Isomerism of this compound

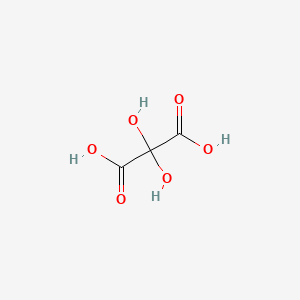

The defining structural feature of this compound is the presence of two hydroxyl groups attached to the same carbon atom, a configuration known as a geminal diol (or gem-diol). wikipedia.orgbartleby.com Generally, geminal diols are unstable and readily lose a water molecule to form a carbonyl group. wikipedia.orgalchetron.com However, this compound is an exception, existing as a stable, crystalline solid. wikipedia.orgcymitquimica.com

The stability of its geminal hydroxyl groups is attributed to the strong electron-withdrawing effect of the two adjacent carboxylic acid (-COOH) groups. stackexchange.com This electronic influence decreases the electron density on the central carbon, stabilizing the diol form and disfavoring the elimination of water that would form the corresponding ketone, mesoxalic acid (also known as ketomalonic or oxomalonic acid). wikipedia.orgwikipedia.orgstackexchange.com

Consequently, this compound is correctly understood as the stable hydrate (B1144303) of mesoxalic acid. wikipedia.orgwikipedia.orgchemeurope.com In aqueous solutions, an equilibrium exists, but it heavily favors the hydrated gem-diol structure. wikipedia.org This relationship is a key aspect of its chemistry, as many reactions of mesoxalic acid proceed via this hydrated form.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,2-dihydroxypropanedioic acid |

| Chemical Formula | C₃H₄O₆ |

| Molar Mass | 136.06 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 113-121 °C (without loss of water) wikipedia.org |

| Synonyms | Mesoxalic acid monohydrate, Dihydroxypropanedioic acid, Ketomalonic acid monohydrate wikipedia.orgcymitquimica.com |

| CAS Number | 560-27-0 |

Significance of this compound as a Building Block in Organic and Inorganic Synthesis

The unique structure of this compound, with its combination of acidic and diol functionalities, makes it a valuable precursor in various synthetic applications. smolecule.comcymitquimica.com

In organic synthesis , it serves as a versatile intermediate. smolecule.com Its reactivity allows for the construction of complex organic molecules and heterocyclic compounds. For instance, it is a key starting material in the synthesis of certain pharmaceuticals, such as benzodiazepines. google.com The compound can undergo reactions typical of dicarboxylic acids, like esterification, and its hydroxyl groups can be targeted for other transformations. cymitquimica.com When heated with urea, it forms allantoin, and upon boiling in an aqueous solution, it decomposes into glyoxylic acid and carbon dioxide. wikipedia.org Modern synthetic methods, such as a two-stage process involving the nitrosation of malonic acid diesters followed by a reaction with formaldehyde, have been developed to produce this compound with high yields for these applications. smolecule.comgoogle.com

In inorganic synthesis , this compound and its corresponding anion, dihydroxymalonate (Hmesox³⁻ or mesox⁴⁻), act as effective ligands in coordination chemistry. acs.orgnih.gov The carboxylate and alkoxide groups can bind to metal ions, facilitating the construction of complex, multidimensional structures. Researchers have used this ligand to create novel coordination polymers and molecule-based magnets. acs.org For example, it has been used to synthesize trinuclear copper(II) complexes, which can then serve as secondary building units to construct larger, heterometallic frameworks with interesting magnetic properties, such as ferrimagnetism. acs.orgnih.gov This demonstrates its utility in designing functional materials with specific magnetic and structural characteristics.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dihydroxypropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O6/c4-1(5)3(8,9)2(6)7/h8-9H,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCKYGJSXHHQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905078 | |

| Record name | Dihydroxymalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Disodium dihydroxymalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

560-27-0, 31635-99-1 | |

| Record name | Dihydroxymalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxymalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydroxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxymalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT429C180H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dihydroxymalonic Acid and Its Precursors

Historical Synthetic Routes to Dihydroxymalonic Acid

The foundational methods for synthesizing this compound were established through a series of classic organic reactions. These routes, while historically significant, often involve harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents.

Hydrolysis of Alloxan (B1665706) with Baryta Water

One of the earliest methods for preparing this compound involves the hydrolysis of alloxan. Alloxan, a pyrimidine (B1678525) derivative, undergoes decomposition in the presence of baryta water (a solution of barium hydroxide) to yield this compound. wikipedia.org This reaction leverages the instability of the alloxan molecule in an alkaline aqueous solution, leading to the cleavage of the heterocyclic ring.

Conversion from Caffuric Acid with Lead Acetate (B1210297) Solution

This compound can also be obtained from caffuric acid. By warming a solution of caffuric acid with lead acetate, a chemical transformation occurs that results in the formation of this compound. wikipedia.org This method highlights the chemical relationship between these two organic acids and provided an alternative route for the synthesis of the target compound in early organic chemistry.

Electrolysis of Tartaric Acid in Alkaline Solution

The application of electrochemistry to organic synthesis provided another avenue for the production of this compound. The electrolysis of tartaric acid in an alkaline solution can yield this compound. wikipedia.org This method represents an early example of using electrical current to drive a chemical transformation for the synthesis of a functionalized organic molecule.

Reaction of Glycerin Diacetate with Concentrated Nitric Acid

A notable synthesis involves the reaction of glycerin diacetate with concentrated nitric acid under cold conditions. wikipedia.org This oxidative process transforms the glycerol (B35011) derivative into this compound. The use of a strong oxidizing agent like nitric acid is a common theme in the synthesis of highly oxygenated organic compounds.

Oxidation of Tartronic Acid or Glycerol

The oxidation of simpler, related compounds such as tartronic acid or glycerol also serves as a viable synthetic route to this compound. wikipedia.org The oxidation of tartronic acid (2-hydroxymalonic acid) directly introduces the second hydroxyl group at the central carbon atom. Similarly, the more extensive oxidation of glycerol, a readily available triol, can be controlled to yield this compound as one of the products.

| Starting Material | Reagent(s) | Key Condition(s) |

| Alloxan | Baryta Water (Barium Hydroxide solution) | Hydrolysis |

| Caffuric Acid | Lead Acetate Solution | Warming |

| Tartaric Acid | - | Electrolysis in alkaline solution |

| Glycerin Diacetate | Concentrated Nitric Acid | Cold |

| Tartronic Acid | Oxidizing Agent | Oxidation |

| Glycerol | Oxidizing Agent | Oxidation |

Modern Synthetic Approaches to this compound

Modern synthetic chemistry has sought to develop more efficient, selective, and environmentally benign methods for the synthesis of this compound. These approaches often rely on catalytic systems to achieve higher yields and milder reaction conditions compared to the historical methods.

A significant area of development has been the catalytic oxidation of glycerol, a readily available and renewable feedstock, being a byproduct of biodiesel production. Modern approaches focus on using selective catalysts to control the oxidation process and maximize the yield of this compound (often in its ketomalonic acid form).

One notable modern method is the one-pot, homogeneous and heterogeneous oxidation of glycerol to ketomalonic acid mediated by the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This catalytic system, in conjunction with a co-oxidant, allows for the selective oxidation of glycerol under mild conditions.

Furthermore, research into the catalytic oxidation of glycerol using metal-based catalysts, such as those containing platinum, has shown promise for the selective production of various C3 oxygenates, including glyceric acid, which can be a precursor to this compound. The selectivity of these reactions can be tuned by adjusting the catalyst composition, support material, and reaction parameters such as temperature, pressure, and pH.

Electrochemical methods also continue to be an area of interest for modern organic synthesis. Advances in electrode materials and cell design offer the potential for developing highly efficient and selective electrochemical oxidations of substrates like tartaric acid or glycerol to produce this compound with reduced waste and energy consumption.

| Precursor | Catalyst/Method | Key Features |

| Glycerol | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | One-pot synthesis, mild conditions, high selectivity to ketomalonic acid. |

| Glycerol | Platinum-based catalysts | Potential for selective oxidation to C3 oxygenates, tunability of reaction. |

| Tartaric Acid/Glycerol | Modern Electrochemical Synthesis | Potential for high efficiency, selectivity, and reduced environmental impact. |

Multi-Stage Synthesis from Malonic Acid Diesters

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids. wikipedia.orgyoutube.commasterorganicchemistry.com The core of this synthesis involves the alkylation of the α-carbon of a malonic acid diester, such as diethyl malonate. This carbon is particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a moderately strong base like sodium ethoxide to form a stable enolate. wikipedia.orglibretexts.org

The general mechanism proceeds through the following key steps:

Deprotonation: A base removes an α-hydrogen from the malonic ester to form a nucleophilic enolate. masterorganicchemistry.com

Alkylation: The enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form a C-C bond and yield a substituted malonic ester. masterorganicchemistry.comuobabylon.edu.iq

Saponification and Decarboxylation: The resulting diester can be hydrolyzed to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield a substituted acetic acid. libretexts.org

While this classical synthesis is primarily aimed at producing substituted acetic acids, modifications to this pathway are necessary to introduce hydroxyl groups at the α-position to form this compound. This would typically involve the synthesis of a di-substituted intermediate that can then be oxidized or hydrolyzed to introduce the geminal diol. The process can be repeated to introduce a second alkyl group if desired, allowing for the synthesis of dialkylated acetic acids. wikipedia.org

Formation via Oxidation of Tartaric Acid (as Dihydroxymaleic Acid, a related compound often studied in conjunction)

The oxidation of tartaric acid is a known route to produce related dihydroxycarboxylic acids. Tartaric acid can be oxidized by various agents, and the specific products depend on the reaction conditions. researchgate.netnih.gov When maleic acid, a related unsaturated dicarboxylic acid, is treated with a cold, alkaline solution of potassium permanganate followed by acidification, it undergoes oxidation. The reaction breaks the carbon-carbon double bond and introduces two hydroxyl groups, resulting in the formation of meso-tartaric acid. quora.com

The oxidation of tartaric acid itself can be complex. For instance, its oxidation by N-chloronicotinamide in the presence of an acid has been studied, demonstrating first-order kinetics with respect to the oxidizing agent. researchgate.net In different contexts, such as wine chemistry, the oxidation of tartaric acid is influenced by the presence of metal ions like iron, which can catalyze the process. nih.gov The controlled electrolysis of tartaric acid in an alkaline solution is another method reported for the synthesis of this compound. wikipedia.org

Derivatization Strategies for this compound

The presence of two carboxylic acid groups and two hydroxyl groups makes this compound a versatile building block for the synthesis of various functionalized derivatives.

Synthesis of Functionalized Derivatives from this compound

The reactivity of the carboxyl and hydroxyl groups allows for the synthesis of a range of derivatives. For example, hydroxamic acid derivatives are a significant class of compounds in medicinal chemistry due to their ability to chelate metal ions. researchgate.net The synthesis of such derivatives often involves the reaction of a carboxylic acid with hydroxylamine or its derivatives. This highlights a potential pathway for creating novel dihydroxamic acid derivatives from this compound, which could be of interest in the development of new therapeutic agents.

The general approach to creating functionalized derivatives can involve standard organic reactions such as esterification of the carboxyl groups or reaction of the hydroxyl groups. The development of efficient pathways to create highly functionalized proline derivatives from other starting materials showcases the types of complex molecular scaffolds that can be built, suggesting that this compound could serve as a precursor to similarly complex, functionalized molecules. nih.gov

Chemical Modifications and Transformation Pathways

This compound undergoes several characteristic chemical transformations that highlight its reactivity. wikipedia.org These reactions provide pathways to other functional molecules and are summarized in the table below.

| Reactant/Condition | Product(s) | Reaction Type |

|---|---|---|

| Sodium amalgam (in aqueous solution) | Tartronic acid | Reduction |

| Phenylhydrazine | Combines to form a phenylhydrazone derivative | Condensation |

| Hydroxylamine | Combines to form a hydroxylamine derivative | Condensation |

| Ammoniacal silver solutions (e.g., Tollen's reagent) | Reduces the silver solution | Redox |

| Urea (heated to 100°C) | Allantoin | Condensation/Rearrangement |

| Continued boiling in aqueous solution | Carbon dioxide and Glyoxylic acid | Decomposition/Decarboxylation |

These transformations demonstrate the compound's utility as an intermediate. The reduction to tartronic acid, condensation reactions with amine derivatives, and decomposition to simpler acids are all fundamental organic transformations that allow for the conversion of this compound into a variety of other chemical structures. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of Dihydroxymalonic Acid

Decarboxylation Pathways of Dihydroxymalonic Acid

The decarboxylation of this compound represents a significant pathway in its chemical behavior, leading to the formation of simpler organic acids. This process can be induced thermally or through catalysis, with the primary product being glyoxylic acid.

Upon heating, an aqueous solution of this compound undergoes decomposition. wikipedia.org This reaction involves the loss of a molecule of carbon dioxide, resulting in the formation of glyoxylic acid. wikipedia.org The process is effectively a thermal decarboxylation, driven by the inherent instability of the β-keto acid-like structure, albeit in its hydrated form.

Reaction Summary

| Reactant | Condition | Products |

|---|

The thermal decarboxylation of carboxylic acids is a well-studied area of organic chemistry. For acids containing electron-attracting substituents on the α-carbon, the reaction often proceeds readily at temperatures between 100-150°C. youtube.com this compound fits this profile due to the presence of a second carboxylic acid group and two hydroxyl groups.

The mechanism for the decarboxylation of related compounds, such as malonic acid and β-keto acids, typically involves a cyclic, concerted transition state. masterorganicchemistry.com In this process, a six-membered ring is formed, which facilitates the cleavage of a carbon-carbon bond and the elimination of CO2, initially producing an enol intermediate that subsequently tautomerizes to the more stable keto form. masterorganicchemistry.com While specific mechanistic studies for this compound are not extensively detailed, its structural similarity to malonic acid suggests a comparable pathway. The heterolytic fission of the carbon-carbon bond is favored by the presence of electron-attracting groups.

Catalysis can influence the rate of decarboxylation. For instance, the decarboxylation of dihydroxymaleic acid, a structurally related compound, shows marked catalysis by primary amines. Such catalysts can increase the concentration of the more reactive anionic form of the acid, thereby accelerating the rate of CO2 elimination.

Reduction Chemistry of this compound

The hydrated ketone functionality of this compound is susceptible to reduction, yielding a secondary alcohol. This transformation is a key reaction for the synthesis of tartronic acid.

This compound can be converted to tartronic acid (also known as hydroxymalonic acid) through reduction. wikipedia.orgwikipedia.org This reaction is effectively the reduction of the central carbonyl group (in its hydrated gem-diol form) to a hydroxyl group. A common reagent used to achieve this transformation in an aqueous solution is sodium amalgam. wikipedia.org

Reduction Reaction

| Reactant | Reducing Agent | Product |

|---|

Reactions with Nitrogen-Containing Compounds

The central carbon of this compound, being a hydrated carbonyl, retains the electrophilic character of a ketone. This allows it to react with various nitrogen-based nucleophiles, such as phenylhydrazine and hydroxylamine, in characteristic condensation reactions.

Like typical hydrated ketonic acids, this compound readily combines with phenylhydrazine and hydroxylamine. wikipedia.org These reactions are condensation processes where the nitrogen nucleophile attacks the central carbon, leading to the elimination of water and the formation of a carbon-nitrogen double bond. The reaction with phenylhydrazine is expected to form a phenylhydrazone derivative, while the reaction with hydroxylamine yields an oxime. These reactions are characteristic of carbonyl compounds and serve as qualitative tests for their presence.

Condensation Reactions

| Reactant | Reagent | Expected Product Type |

|---|---|---|

| This compound | Phenylhydrazine | Phenylhydrazone derivative |

Formation of Allantoin with Urea

This compound undergoes a significant condensation reaction with urea to form allantoin, a heterocyclic compound with notable applications in cosmetics and pharmaceuticals. This reaction typically proceeds under acidic conditions and with heating. longchangchemical.comresearchgate.net this compound is the hydrate (B1144303) of mesoxalic acid (or glyoxylic acid, depending on the specific context and reaction conditions), and it is the aldehydic character of the dehydrated form that is crucial for this transformation.

The synthesis involves the condensation of two molecules of urea with one molecule of glyoxylic acid (the anhydrous form of this compound). The reaction is generally catalyzed by acids. researchgate.net The proposed mechanism initiates with the protonation of the carbonyl oxygen of glyoxylic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of a urea molecule on the carbonyl carbon. Subsequent dehydration leads to the formation of an imine intermediate. A second urea molecule then adds to this intermediate, followed by an intramolecular cyclization and further dehydration steps to yield the final allantoin structure.

Several methods have been developed for this synthesis, optimizing reaction conditions to improve the yield of allantoin. These methods often vary in the choice of acid catalyst and solvent. researchgate.netresearchgate.net

Table 1: Synthesis of Allantoin from Glyoxylic Acid and Urea

| Catalyst/Medium | Molar Ratio (Urea:Glyoxylic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | 4:1 | 75 | 3 | 60.75 | researchgate.net |

| La₂O₃-promoted solid acid | 4:1 | 75 | 5 | 46 | researchgate.net |

| Microwave irradiation with Co[PyPS]₂Mo₁₁VO₄₀ | 3:1 | 90 | 10 | 89.3 | chemicalbook.com |

Oxidation-Reduction Properties

Reduction of Ammoniacal Silver Solutions

This compound exhibits reducing properties, which can be demonstrated by its reaction with ammoniacal silver nitrate, commonly known as Tollens' reagent. This reaction, often referred to as the silver mirror test, is a classical qualitative test for the presence of aldehydes. wikipedia.orgchemguide.co.uk this compound exists in equilibrium with its dehydrated form, glyoxylic acid, which possesses an aldehyde functional group. It is this aldehydic character that is responsible for the positive Tollens' test.

In this redox reaction, the aldehyde group of glyoxylic acid is oxidized to a carboxylate anion under the alkaline conditions of the Tollens' reagent. chemguide.co.uk Concurrently, the silver(I) ions in the diamminesilver(I) complex ([Ag(NH₃)₂]⁺) are reduced to elemental silver (Ag). stackexchange.com The elemental silver precipitates out of the solution and, under the right conditions, deposits on the inner surface of the reaction vessel, forming a characteristic silver mirror. wikipedia.org

R-CHO + 2 [Ag(NH₃)₂]⁺ + 3 OH⁻ → R-COO⁻ + 2 Ag(s) + 4 NH₃ + 2 H₂O

In the context of this compound, the "R" group would be a carboxylic acid group, and the product of oxidation would be the oxalate dianion. The formation of the silver mirror is a clear visual indication of the reducing power of this compound.

Condensation and Cyclization Reactions

Reactions with Aldehydes (e.g., Knoevenagel-type condensations involving intermediates of this compound, cyclization to furano/pyrano derivatives)

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org this compound itself does not possess an active methylene group and therefore does not directly participate as the nucleophile in a Knoevenagel condensation. However, its derivatives or intermediates in other reactions can be involved in Knoevenagel-type condensations. For instance, decarboxylation of this compound can lead to tartronic acid, which does contain a methylene group activated by two carboxylic acid groups.

While direct examples of Knoevenagel condensations with intermediates of this compound are not extensively documented, the principles of the reaction can be applied to understand potential transformations. For example, if an intermediate of this compound were to undergo a Knoevenagel-type condensation with an aldehyde, the product would be an α,β-unsaturated dicarbonyl compound. sigmaaldrich.com

These condensation products can then serve as precursors for cyclization reactions to form heterocyclic compounds like furan or pyran derivatives. The Paal-Knorr furan synthesis, for instance, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to furans. organic-chemistry.org If a Knoevenagel-type reaction involving an intermediate of this compound were to yield a 1,4-dicarbonyl compound, subsequent acid-catalyzed dehydration could lead to the formation of a furan ring. researchgate.netyoutube.com Similarly, other intramolecular cyclization pathways could potentially lead to pyran derivatives depending on the structure of the condensation product. nih.govnih.gov

Reactions with Carbonyl Compounds (e.g., glyoxylate, formaldehyde, glycolaldehyde, glyceraldehyde, dihydroxyacetone, acetone)

This compound, primarily through its equilibrium with the more reactive glyoxylic acid, can participate in condensation reactions with various carbonyl compounds. These reactions are typically of the aldol-type, where the enol or enolate of one carbonyl compound attacks the carbonyl group of another.

Reaction with Glyoxylate: The reaction of this compound (as glyoxylate) with another molecule of glyoxylate can be complex, potentially leading to the formation of tartaric acid derivatives through a series of condensation and rearrangement steps.

Reaction with Formaldehyde: Formaldehyde is a highly reactive electrophile and can react with nucleophiles derived from this compound. This could lead to the formation of hydroxymethyl derivatives. The formose reaction, which involves the self-condensation of formaldehyde to produce sugars, highlights the reactivity of formaldehyde in such systems. researchgate.net

Reaction with Glycolaldehyde and Glyceraldehyde: Glycolaldehyde and glyceraldehyde, being simple sugars, can undergo aldol-type condensation reactions. nih.gov The reaction with an enolate derived from a this compound intermediate could lead to the formation of larger, more complex sugar acids.

Reaction with Dihydroxyacetone and Acetone: Ketones like dihydroxyacetone and acetone can also serve as partners in aldol condensations. magritek.commasterorganicchemistry.comresearchgate.net The enolate of acetone, for example, can add to the carbonyl group of glyoxylic acid. researchgate.net The reactivity and outcome of these reactions are dependent on the specific reaction conditions, such as pH and the presence of catalysts.

The products of these condensation reactions are often β-hydroxy carbonyl compounds, which may undergo subsequent dehydration to form α,β-unsaturated systems.

Table 2: Summary of Potential Reactions with Carbonyl Compounds

| Carbonyl Compound | Reactant derived from this compound | Potential Reaction Type | Potential Product Type |

|---|---|---|---|

| Glyoxylate | Glyoxylate | Aldol-type condensation | Tartaric acid derivatives |

| Formaldehyde | Enolate of an intermediate | Aldol-type addition | Hydroxymethyl derivatives |

| Glycolaldehyde | Enolate of an intermediate | Aldol-type condensation | Higher sugar acids |

| Glyceraldehyde | Enolate of an intermediate | Aldol-type condensation | Higher sugar acids |

| Dihydroxyacetone | Glyoxylate | Aldol-type condensation | β-hydroxy keto acid |

Coordination Chemistry of Dihydroxymalonic Acid Mesoxalic Acid Ligand

Dihydroxymalonic Acid as a Ligand (Mesoxalate, H4mesox)

This compound (C₃H₄O₆) is a dicarboxylic acid featuring two geminal hydroxyl groups on the central carbon atom. wikipedia.orgnih.gov In coordination chemistry, it typically acts as its conjugate base, the mesoxalate anion. This ligand is notable for its six potential donor oxygen atoms: four from its two carboxylate groups and two from its two hydroxyl groups. unicamp.br This multiplicity of donor sites allows it to function as a multidentate ligand, capable of chelating to a single metal center or bridging multiple metal ions. youtube.comyoutube.comwikipedia.org

The deprotonation state of the ligand can vary, leading to different charges and coordination behaviors. It can act as H₂mesox²⁻, where only the carboxylic acid groups are deprotonated, or as Hmesox³⁻, where one of the hydroxyl groups is also deprotonated, forming an alkoxide bridge. unicamp.br This versatility in protonation and coordination enables the formation of structurally diverse compounds, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. unicamp.br The specific coordination mode adopted by the mesoxalate ligand is a key factor in determining the structural and magnetic properties of the resulting metal complexes. unicamp.br

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The reaction of this compound with various metal salts under different conditions has yielded a rich variety of coordination compounds. The structural characterization of these complexes, primarily through single-crystal X-ray diffraction, has provided detailed insights into their molecular and supramolecular architectures.

Copper(II) ions readily react with mesoxalate to form characteristic trinuclear [Cu₃(Hmesox)₃]³⁻ species. mdpi.com These entities often serve as fundamental building blocks for more complex structures. In these trinuclear units, the triply deprotonated mesoxalate anion (Hmesox³⁻) acts as both a chelating and a bridging ligand, utilizing its carboxylate and alkoxide groups to connect the copper(II) centers. mdpi.com

A notable example is the formation of heptanuclear copper(II) clusters, such as (NH₄)₄[Cu₇(Hmesox)₆(H₂O)₈]·10H₂O. mdpi.com This structure can be described as two trinuclear [Cu₃(Hmesox)₃(H₂O)₃]³⁻ units linked by a central, centrosymmetric copper(II) ion. mdpi.com The central Cu(II) ion is in a Jahn-Teller distorted-octahedral environment, coordinated by mesoxalate ligands and water molecules. mdpi.com The copper ions within the trinuclear units typically exhibit a square-pyramidal geometry. mdpi.com The specific arrangement and bridging modes within these clusters are crucial in determining their magnetic properties.

| Complex | Structural Feature | Description | Reference |

|---|---|---|---|

| (NH₄)₄[Cu₇(Hmesox)₆(H₂O)₈]·10H₂O | Core Structure | Two [Cu₃(Hmesox)₃(H₂O)₃]³⁻ trinuclear units bridged by a central Cu(II) ion. | mdpi.com |

| Central Cu(II) Coordination | 4+2 Jahn-Teller distorted-octahedral geometry. | mdpi.com | |

| Trinuclear Unit Cu(II) Coordination | Slightly distorted square-pyramidal environments. | mdpi.com |

The trinuclear copper(II)-mesoxalate units can act as metalloligands, connecting to other metal ions to form extended heterometallic frameworks. The combination of 3d transition metals like copper(II) with 4f lanthanide(III) ions has led to the synthesis of novel 3d–4f metal-organic frameworks (MOFs). researchgate.net

For instance, compounds like [La(H₂O)₃Cu₃(Hmesox)₃(H₂O)₅]·8H₂O have been synthesized by reacting mesoxalic acid with copper(II) carbonate and lanthanum(III) nitrate. researchgate.net In these structures, the [Cu₃(Hmesox)₃]³⁻ trinuclear entities are linked by the lanthanide ions. The mesoxalate ligand exhibits a μ₃-bridging mode that has been observed in systems where trinuclear copper(II) units connect to lanthanide(III) atoms. researchgate.netnih.gov This results in complex three-dimensional networks with interesting structural topologies. researchgate.net

This compound also forms coordination polymers with other transition metals.

Cobalt(II) Complexes : The reaction of mesoxalic acid with cobalt(II) ions can produce one-dimensional coordination polymers with the formula {[Co(H₂mesox)(H₂O)₂]·H₂O}n. unicamp.br In this compound, the mesoxalate ligand acts as a bis-bidentate bridge, using its H₂mesox²⁻ form. unicamp.br The Co(II) ions are in an octahedral coordination environment, coordinated by four oxygen atoms from two different mesoxalate ligands and two oxygen atoms from water molecules. unicamp.br The structure consists of homochiral polymeric chains that are linked by hydrogen bonds. unicamp.br The Co-Co distance through the mesoxalate bridge is approximately 5.899 Å. unicamp.br

Manganese(II) Complexes : Manganese(II) also forms polymeric structures with mesoxalate. In Manganese(II) malonate dihydrate, each Mn²⁺ ion is octahedrally coordinated by four carboxylate oxygen atoms from different ligands and two water molecules. sci-hub.se This arrangement creates an extensive polymeric network. sci-hub.se In heterometallic systems like {(Ph₄P)₂[MnCu₃(Hmesox)₃Br(H₂O)]·H₂O}n, the anionic network is formed from the polymerization of [Cu₃(Hmesox)₃Br]⁴⁻ units connected by Mn(II) cations, which act as three-connecting nodes.

Palladium(II) Complexes : Palladium(II) is known to form square-planar complexes. While specific structures with this compound are less commonly detailed in the provided context, related malonate and oxalate complexes show that the ligand can chelate to the Pd(II) center. researchgate.net For example, in some palladium(II) complexes, ligands coordinate in a bidentate fashion, leading to a distorted square-planar geometry around the metal ion. researchgate.netmdpi.com

| Metal Ion | Compound Formula | Structural Type | Metal Coordination Environment | Mesoxalate Form | Reference |

|---|---|---|---|---|---|

| Cobalt(II) | {[Co(H₂mesox)(H₂O)₂]·H₂O}n | 1D Coordination Polymer | Octahedral | H₂mesox²⁻ | unicamp.br |

| Manganese(II) | Mn(C₃H₂O₄)·2H₂O | Polymeric Network | Octahedral | C₃H₂O₄²⁻ | sci-hub.se |

Investigation of Magnetic Properties in this compound-Derived Coordination Compounds

The close proximity and specific bridging arrangements of metal ions in mesoxalate complexes give rise to significant magnetic interactions. These properties are highly dependent on the structural parameters of the coordination environment.

The magnetic behavior of mesoxalate-bridged compounds is primarily governed by the exchange interactions between paramagnetic metal centers, which can be either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel).

In copper(II)-mesoxalate systems, both types of coupling are observed and can even coexist within the same complex. mdpi.com The nature of the interaction is strongly correlated with the geometry of the bridging pathway. A critical parameter is the Cu–O–Cu bond angle within the alkoxide bridge of the mesoxalate ligand. mdpi.com

Ferromagnetic coupling is typically observed for Cu–O–Cu bond angles below 114°. This results in a weak, positive magnetic coupling constant (J). mdpi.com

Antiferromagnetic coupling occurs when the Cu–O–Cu angle is above 114°, and the strength of this interaction (a more negative J value) increases as the angle increases. mdpi.com

For example, in the heptanuclear cluster (NH₄)₄[Cu₇(Hmesox)₆(H₂O)₈]·10H₂O, a strong antiferromagnetic interaction is dominant, corresponding to Cu–O–Cu angles of around 119° and 139°. mdpi.com In contrast, a related compound, [Ru(bpy)₃]₄[Cu₇(Hmesox)₆Cl₂]Cl₂∙2CH₃CN∙12H₂O, exhibits a weak ferromagnetic coupling within its trinuclear units where the Cu–O–Cu angles are between 111° and 113°. mdpi.com This compound also displays antiferromagnetic coupling through other pathways. mdpi.com

In heterometallic frameworks, such as {(Ph₄P)₂[MnCu₃(Hmesox)₃Br(H₂O)]·H₂O}n and {(Ph₄P)₂[CoCu₃(Hmesox)₃Br]}n, the magnetic interactions between the different metal ions lead to long-range magnetic ordering at low temperatures, with critical temperatures of 7.2 K and 6.9 K, respectively.

| Complex Fragment | Cu–O–Cu Angle (°) | Coupling Constant (J, cm⁻¹) | Magnetic Behavior | Reference |

|---|---|---|---|---|

| in (NH₄)₄[Cu₇(Hmesox)₆(H₂O)₈]·10H₂O | ~119 | -120.5 | Antiferromagnetic | mdpi.com |

| 139.4 | -203.1 | Strong Antiferromagnetic | mdpi.com | |

| in [Ru(bpy)₃]₄[Cu₇(Hmesox)₆Cl₂]... | 111.4 - 113.2 | +1.96 | Ferromagnetic | mdpi.com |

Magneto-Structural Correlations

The relationship between the crystal structure and magnetic properties of coordination compounds containing the this compound (mesoxalic acid) ligand is a subject of scientific investigation. The arrangement of metal ions and the geometry of the bridging ligands play a crucial role in determining the nature and strength of the magnetic interactions between the metal centers.

In heptanuclear copper(II) clusters bridged by the mesoxalate anion, the magnetic behavior is dictated by the specific coordination modes of the ligand, which includes both carboxylate and alkoxide groups. Variable temperature magnetic susceptibility measurements have revealed the presence of both antiferromagnetic and ferromagnetic interactions within these complex structures. For instance, in the compound (NH4)4[Cu7(Hmesox)6(H2O)8]∙10H2O, a moderate antiferromagnetic coupling is observed between certain copper(II) ions, which is mediated by alkoxide bridges with Cu-O-Cu angles around 119°. mdpi.com The thermal evolution of the product of molar magnetic susceptibility and temperature (χmT) for this compound shows a value of 2.15 cm3 K mol−1 at room temperature, which is below the expected value for seven non-interacting Cu(II) ions, indicating the presence of antiferromagnetic interactions. mdpi.com

The magnetic coupling constant, J, is highly dependent on the Cu-O-Cu bond angle. Studies on copper(II) mesoxalate compounds have shown that a ferromagnetic coupling can occur with Cu-O-Cu bridging angles less than 114°. mdpi.com In contrast, larger angles, such as those around 119° found in the heptanuclear copper(II) cluster, lead to antiferromagnetic interactions. mdpi.com

In a one-dimensional coordination polymer involving cobalt(II) and the mesoxalate ligand, {[Co(H2mesox)(H2O)2]·H2O}n, the magnetic properties are also complex. unicamp.br Due to the orbital contribution of the cobalt(II) ion, the interpretation of magnetic data over a wide temperature range is challenging. However, at low temperatures, the system can be modeled as an S=1/2 effective spin, and analysis using the Ising model can be applied to understand the magnetic interactions. unicamp.br

The following table summarizes key magneto-structural parameters for a heptanuclear copper(II) mesoxalate complex.

| Compound | Magnetic Interaction Type | Key Structural Feature | Magnetic Coupling Constant (J) |

|---|---|---|---|

| (NH4)4[Cu7(Hmesox)6(H2O)8]∙10H2O | Antiferromagnetic | Cu-O-Cu bridging angle of ~119° | J1 = -120.5(3) cm-1 |

Proton Conduction Studies in this compound-Based Materials

Currently, there is a limited body of research specifically focused on the proton conduction properties of materials based on this compound. However, the structural features of this ligand—namely the presence of multiple carboxylic acid and hydroxyl groups—suggest its potential for the design of new proton-conducting materials, such as coordination polymers and metal-organic frameworks (MOFs).

Proton conductivity in solid-state materials is of significant interest for applications in fuel cells and other electrochemical devices. In coordination polymers, proton transport is often facilitated by networks of hydrogen bonds, which can be formed by coordinated water molecules, guest water molecules, and functional groups on the organic ligands. The carboxylic acid and hydroxyl groups of the this compound ligand are excellent candidates for forming such extensive hydrogen-bonding networks, which are crucial for the Grotthuss mechanism of proton transport.

Research on other coordination polymers has demonstrated that the incorporation of acidic functional groups can enhance proton conductivity. For example, materials containing phosphonic acid groups have shown promising proton conductivity values. researchgate.net Similarly, the strategic placement of carboxylic acid groups within the pores of MOFs has been shown to be an effective, albeit synthetically challenging, strategy for improving proton conduction.

The ability of nonporous coordination polymers to incorporate small molecules like water into their lattice can also play a vital role in mediating proton transport. nih.gov The hydroxyl groups of this compound could facilitate the uptake of water molecules, which can then participate in the proton conduction pathways. The conductivity in such systems is highly dependent on factors like temperature and relative humidity, with higher humidity levels generally leading to increased proton conductivity due to the greater availability of water molecules to form continuous hydrogen-bonded networks.

While direct experimental data for this compound-based materials is not yet available, the principles established from studies on analogous systems provide a strong rationale for their investigation as potential proton conductors. Future research in this area would likely involve the synthesis and structural characterization of coordination polymers incorporating this compound, followed by impedance spectroscopy measurements under varying conditions of temperature and humidity to evaluate their proton conductivity.

Biochemical and Biosynthetic Context of Dihydroxymalonic Acid

Natural Occurrence of Dihydroxymalonic Acid

This compound has been identified in the biosphere, specifically within certain plant species. wikipedia.org Its presence is noted in forage crops and industrial byproducts, indicating a role, albeit perhaps a minor one, in plant metabolism.

Key occurrences include:

Alfalfa (Medicago sativa) : This perennial flowering plant, a staple in animal feed, is a known natural source of this compound. wikipedia.org

Beet Molasses : A viscous byproduct of sugar beet processing, beet molasses has also been found to contain this compound. wikipedia.org

The following table summarizes the known natural sources of this compound.

| Natural Source | Species/Type | Reference |

| Alfalfa | Medicago sativa | wikipedia.org |

| Beet Molasses | Byproduct of Beta vulgaris | wikipedia.org |

Role in Metabolic Pathways (non-human, theoretical models)

The precise role of this compound in established, non-human metabolic pathways is not well-defined in contemporary biochemical literature. However, its potential significance is highlighted in theoretical models exploring the prebiotic origins of metabolism.

In a model examining the emergence of reaction networks from a foundational system of carbon, hydrogen, and oxygen, this compound (referred to as 2,2-dihydroxy-malonic acid) was identified as one of 153 probable molecules. nih.gov This theoretical framework suggests that the core components of intermediary metabolism, such as the reductive citric acid cycle, may have arisen from a constrained set of high-probability chemical intermediates. nih.govdaylight.com The inclusion of this compound in this subset implies it could be an emergent molecule in prebiotic chemical networks, potentially acting as an early metabolic intermediate before the evolution of enzymes. nih.gov

Specific enzymes that catalyze the transformation of this compound in biological systems are not extensively characterized. However, its chemical properties suggest potential enzymatic reactions by analogy to known metabolic processes. As a hydrated ketonic acid, it is susceptible to reduction and decomposition reactions that are common in metabolism. wikipedia.org

A potential, though chemically induced, transformation is its reduction to tartronic acid. wikipedia.org In laboratory settings, this occurs using sodium amalgam. wikipedia.org In a biological context, such a reduction would likely be catalyzed by a reductase enzyme. Furthermore, the decomposition of this compound into glyoxylic acid and carbon dioxide when boiled in an aqueous solution suggests that a decarboxylase or lyase could catalyze a similar transformation in a metabolic pathway. wikipedia.org

The direct biosynthetic pathway for this compound in plants remains to be fully elucidated. However, chemical syntheses provide plausible precursors based on fundamental organic reactions that have biological analogues.

Potential Precursors:

Tartronic Acid : The oxidation of tartronic acid can yield this compound. wikipedia.org In metabolic systems, oxidation reactions are commonly facilitated by oxidase or dehydrogenase enzymes.

Glycerol (B35011) : this compound can be produced from the oxidation of glycerol, a central molecule in lipid metabolism. wikipedia.org

Potential Derivatives:

Mesoxalic Acid : this compound is considered a hydrate (B1144303) derivative of mesoxalic acid. wikipedia.org The dehydration of this compound would yield this keto acid.

Tartronic Acid : As mentioned, the reduction of this compound yields tartronic acid, positioning it as a potential metabolic derivative. wikipedia.org

Glyoxylic Acid : Through decomposition, this compound can be broken down into glyoxylic acid and carbon dioxide. wikipedia.org Glyoxylic acid is a key intermediate in the glyoxylate cycle in plants and microorganisms.

Allantoin : When heated with urea, this compound forms allantoin. wikipedia.org Allantoin is a metabolic intermediate in many organisms, though this specific formation is a chemical synthesis.

The following table outlines the potential precursors and derivatives based on known chemical reactions.

| Compound Type | Compound Name | Relationship to this compound | Basis of Relationship |

| Precursor | Tartronic Acid | Can be oxidized to form it | Chemical Synthesis wikipedia.org |

| Precursor | Glycerol | Can be oxidized to form it | Chemical Synthesis wikipedia.org |

| Derivative | Mesoxalic Acid | Dehydrated form | Structural wikipedia.org |

| Derivative | Tartronic Acid | Reduction product | Chemical Reaction wikipedia.org |

| Derivative | Glyoxylic Acid | Decomposition product | Chemical Reaction wikipedia.org |

| Derivative | Allantoin | Formed by reaction with urea | Chemical Synthesis wikipedia.org |

Advanced Analytical and Spectroscopic Characterization in Research

Single-Crystal X-ray Diffraction for Structural Elucidation of Dihydroxymalonic Acid Complexes and Derivatives

A notable application of this technique is in the field of molecular magnetism. Research has been conducted on compounds where the dihydroxy malonate anion is used as a ligand to bridge metal centers. For instance, the crystal structure of the compound ³∞{(Ph₄P)₂[CoCu₃(Hmesox)₃Cl]} (where H₄mesox is this compound) was determined using single-crystal X-ray diffraction. The analysis revealed a chiral 3D structure with a (10,3)-a topology. In this complex, the triply deprotonated dihydroxymalonate anion acts as both a chelating and a bridging ligand through its carboxylate and alkoxide groups. researchgate.net This detailed structural information is essential for correlating the magnetic properties of the material with its physical structure.

The table below summarizes key parameters typically obtained from a single-crystal X-ray diffraction study, illustrating the kind of data that enables detailed structural elucidation.

| Crystallographic Parameter | Type of Information Provided | Importance in Structural Elucidation |

|---|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell. | Fundamental for describing the periodic arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Provides the size and shape of the repeating unit of the crystal lattice. | Allows for the calculation of crystal density and volume. |

| Bond Lengths (Å) | Measures the distance between the nuclei of two bonded atoms. | Critical for determining bond order and understanding chemical bonding. |

| Bond Angles (°) | Determines the angle between three connected atoms. | Defines the local geometry around an atom and the overall molecular shape. |

| Torsion Angles (°) | Describes the conformation around a chemical bond. | Essential for understanding the 3D conformation of flexible molecules. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ed.ac.ukbeilstein-journals.org In synthetic chemistry, in-situ NMR reaction monitoring is particularly valuable as it allows chemists to follow the progress of a reaction in real-time. nih.govbath.ac.uk This technique can provide unique insights into reaction kinetics, help identify transient intermediates, and determine the concentration of reactants and products over time. nih.gov

While specific studies detailing the real-time NMR monitoring of this compound synthesis are not prevalent in the literature, the principles of the technique are directly applicable. This compound can be synthesized via several routes, such as the oxidation of tartronic acid or glycerol (B35011). wikipedia.org A hypothetical reaction monitoring setup for the oxidation of tartronic acid to this compound would involve the following:

Initial Spectrum: An NMR spectrum of the starting material (tartronic acid) in a suitable deuterated solvent would be acquired to identify its characteristic signals.

Reaction Initiation: After initiating the reaction (e.g., by adding an oxidizing agent), a series of ¹H or ¹³C NMR spectra would be collected at regular time intervals.

Data Analysis: The spectra would show the gradual decrease in the intensity of the signals corresponding to tartronic acid and the simultaneous increase in new signals corresponding to this compound. By integrating the signals, the relative concentrations of the reactant and product can be plotted against time to determine the reaction kinetics.

Intermediate Identification: Any new, transient signals that appear and then disappear during the reaction could indicate the formation of unstable reaction intermediates, providing crucial information about the reaction mechanism.

This non-invasive approach provides a wealth of information without the need to isolate components from the reaction mixture, making it an efficient method for optimizing reaction conditions. ed.ac.uk

Chromatographic Techniques for Purity Assessment in Synthetic Research

Following a chemical synthesis, assessing the purity of the final product is a critical step. almacgroup.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for this purpose due to their high resolution, sensitivity, and accuracy. americanpharmaceuticalreview.comnih.gov For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a common method of choice. americanpharmaceuticalreview.com

The purity assessment of a synthetic batch of this compound would involve separating the target compound from potential impurities. These impurities could include:

Unreacted starting materials (e.g., alloxan (B1665706), tartronic acid). wikipedia.org

By-products formed during the reaction.

Degradation products.

In a typical RP-HPLC setup, a C18 column is used with a polar mobile phase, often an acidified aqueous solution, to achieve good separation of polar organic acids. nih.gov The components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. A detector, commonly a UV detector, measures the absorbance of the eluting compounds. The resulting chromatogram shows peaks corresponding to each separated component. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. almacgroup.com

Due to the highly hydrated nature of the gem-diol in this compound, other chromatographic methods like ion chromatography have also been shown to be effective for its analysis in aqueous solutions. epa.gov The choice of method depends on the specific impurities expected from the synthetic route and the required sensitivity. americanpharmaceuticalreview.com

Mass Spectrometry for Compound Identification in Complex Mixtures (e.g., GC-MS in botanical extracts identifying this compound)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an invaluable tool for identifying and quantifying individual components within a complex mixture. uva.nl This is particularly relevant for this compound, which is found naturally in some plants like alfalfa and beet molasses. wikipedia.org

The identification of this compound in a botanical extract using GC-MS typically involves several key steps:

Extraction: The compound is first extracted from the plant matrix using a suitable solvent.

Derivatization: Because this compound is a polar and non-volatile compound, it cannot be directly analyzed by GC. It must first be chemically modified in a process called derivatization to increase its volatility. A common method is silylation, where the acidic protons of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (TMS) groups.

GC Separation: The derivatized sample is injected into the gas chromatograph. The volatile TMS-derivatized this compound is separated from other components in the extract based on its boiling point and interaction with the GC column.

MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule. By comparing this experimental mass spectrum to a library of known spectra (such as the NIST library), the compound can be unequivocally identified. uva.nl

This approach has been successfully used to identify 2,2-dihydroxymalonic acid in complex biological samples such as urine. uva.nl The combination of chromatographic retention time and the mass spectral fingerprint provides a high degree of confidence in the identification.

The table below outlines the typical workflow for identifying this compound in a complex mixture using GC-MS.

| Step | Purpose | Typical Method/Reagent |

|---|---|---|

| 1. Sample Preparation | Isolate analytes from the matrix (e.g., plant tissue, urine). | Solvent extraction, solid-phase extraction. |

| 2. Derivatization | Increase volatility and thermal stability for GC analysis. | Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). |

| 3. Gas Chromatography | Separate the derivatized compound from other components. | Capillary column (e.g., DB-5) with a temperature program. |

| 4. Mass Spectrometry | Generate a mass spectrum for identification. | Electron Impact (EI) ionization and a quadrupole or time-of-flight (TOF) mass analyzer. |

| 5. Identification | Confirm the compound's identity. | Matching the obtained mass spectrum and retention index with a reference library (e.g., NIST, Golm Metabolome Database). |

Theoretical and Computational Studies of Dihydroxymalonic Acid

Quantum Chemical Calculations (e.g., DFT studies) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties.

For dihydroxymalonic acid, DFT studies would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information about its electronic properties can be derived. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, MEP analysis would highlight the reactivity of the carboxylic acid and hydroxyl groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the strength of intramolecular hydrogen bonds and other stabilizing interactions, which are expected to be significant in this compound due to the presence of multiple hydroxyl and carboxyl groups.

While specific DFT studies on this compound are not widely available in the reviewed literature, research on similar dicarboxylic acids, such as dihydroxyfumaric acid, demonstrates the utility of this approach. researchgate.net Such studies calculate reactivity descriptors like electronegativity, hardness, and electrophilicity to predict how the molecule will interact with other chemical species. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | +Y.YY eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | Z.ZZ eV | Correlates with chemical stability and reactivity; a larger gap implies higher stability. |

| Dipole Moment | W.WW Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Atomic Charges | C1: +a, O1: -b, H1: +c, ... | Provides an estimation of the partial charge on each atom, indicating reactive sites. |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Conformational Analysis and Stability Predictions

This compound possesses several rotatable single bonds, which means it can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

Theoretical conformational analysis of this compound would involve systematically rotating the bonds connecting the carboxylic acid and hydroxyl groups and calculating the potential energy at each step. This process generates a potential energy surface, where the minima correspond to stable conformers and the saddle points represent transition states between them. Such studies often employ DFT or other quantum mechanical methods to ensure accurate energy calculations.

For this compound, a key focus of conformational analysis would be the intricate network of intramolecular hydrogen bonds. The relative orientation of the two carboxylic acid groups and the two geminal hydroxyl groups would significantly influence the molecule's stability and shape. It is expected that conformers stabilized by multiple intramolecular hydrogen bonds would be lower in energy. While specific studies on this compound are scarce, research on other carboxylic acids highlights the importance of both intramolecular and intermolecular (with solvent) hydrogen bonding in determining the preferred conformation. nih.govresearchgate.net

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements, interactions, and conformational changes of molecules in different environments, such as in a solvent or interacting with other molecules. youtube.comnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds or longer. researchgate.net These simulations could reveal:

Solvation Structure: How water molecules arrange themselves around the this compound molecule, forming a hydration shell. This is crucial for understanding its solubility and behavior in aqueous solutions.

Conformational Dynamics: How the molecule flexes and changes its shape over time, providing insights into its flexibility and the accessibility of its reactive sites.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds between this compound and surrounding water molecules.

MD simulations are also invaluable for studying derivatives of this compound, for example, to understand how the addition of different functional groups affects the molecule's properties and interactions. While direct MD studies on this compound are not readily found, the methodology has been extensively applied to other organic acids to understand their behavior in solution. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation and interpretation. aip.org For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be particularly valuable.

Vibrational Spectroscopy (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, computational models can generate theoretical IR and Raman spectra. These predicted spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching of C=O, O-H, and C-O bonds, and the bending of various functional groups.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predictions are highly sensitive to the molecule's electronic environment and conformation, making them a powerful tool for structural elucidation. Comparing calculated and experimental NMR spectra can help confirm the predominant conformation of this compound in solution.

Correlation of Theoretical Calculations with Experimental Data (e.g., magnetic properties)

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted properties with experimentally measured values.

While this compound is not magnetic in the traditional sense, one area where theoretical and experimental data can be correlated is in the context of NMR spectroscopy, which relies on the magnetic properties of atomic nuclei. The accuracy of predicted NMR chemical shifts can be assessed by comparison with experimental NMR data. A good agreement between the two would lend confidence to the computational model and the structural and electronic insights it provides.

In the broader context of molecular properties, theoretical calculations of geometry, vibrational frequencies, and electronic transitions can be correlated with data from X-ray crystallography, IR/Raman spectroscopy, and UV-Vis spectroscopy, respectively. These correlations are essential for refining computational methodologies and for gaining a comprehensive understanding of the molecule's behavior.

Applications of Dihydroxymalonic Acid in Chemical Synthesis and Materials Science

Dihydroxymalonic Acid as a Precursor in Organic Synthesis

The reactivity of this compound's carboxyl and hydroxyl groups makes it a useful building block for the construction of more complex molecular architectures.

This compound's structure is well-suited for its role as a foundational component in the synthesis of intricate organic molecules. The presence of two carboxylic acid groups and two hydroxyl groups on a single carbon atom allows for a variety of chemical modifications. These functional groups can be selectively reacted to introduce new functionalities and build up molecular complexity. For instance, the carboxylic acid groups can undergo esterification or amidation reactions, while the gem-diol can be involved in reactions typical of alcohols.

While the direct application of this compound in the total synthesis of complex natural products such as alkaloids or terpenoids is not extensively documented in readily available literature, its potential is evident. The principles of organic synthesis suggest that it could serve as a C3 building block in pathways leading to such compounds. For example, through a series of reactions involving protection, activation, and condensation, the carbon skeleton of this compound could be incorporated into larger, more elaborate structures. The gem-diol functionality, in particular, offers a unique reactive site that could be exploited to form heterocyclic rings or introduce specific stereochemistry.

| Potential Reaction Type | Functional Group Involved | Potential Outcome |

| Esterification | Carboxylic Acids | Formation of polyesters or functionalized esters |

| Amidation | Carboxylic Acids | Synthesis of polyamides or amide-containing molecules |

| Ketalization | Geminal Diol | Protection of the diol or formation of cyclic structures |

| Oxidation | Geminal Diol | Formation of a ketone (mesoxalic acid) |

| Reduction | Carboxylic Acids | Formation of a triol |

Table 1: Potential Synthetic Transformations of this compound

It is important to note that while the theoretical potential for this compound as a building block is significant, specific, and detailed examples of its use in the synthesis of complex organic molecules are not prevalent in the reviewed scientific literature.

Benzodiazepines are a class of psychoactive drugs with a fused diazepine and benzene ring system. The synthesis of the benzodiazepine core often involves the condensation of a 1,2-diaminobenzene with a 1,3-dicarbonyl compound or its equivalent.

In this context, this compound could theoretically serve as a precursor to a 1,3-dicarbonyl equivalent. For instance, dehydration of this compound would yield mesoxalic acid (2-oxomalonic acid), a 1,3-dicarbonyl compound. However, mesoxalic acid is unstable and readily decarboxylates. A more plausible synthetic route would involve the use of a stabilized derivative of this compound, such as a diester.

The synthetic step would likely involve the following sequence:

Esterification: this compound is first converted to its diethyl or dimethyl ester, diethyl dihydroxymalonate. This stabilized derivative is more amenable to synthetic transformations.

Condensation: The diethyl dihydroxymalonate can then undergo a condensation reaction with an o-phenylenediamine derivative. This reaction would be catalyzed by an acid or a base. The initial step is the formation of an aminal by reaction of the diamine with the gem-diol, followed by cyclization and dehydration to form the benzodiazepine ring system.

While this proposed synthetic pathway is chemically reasonable, it is crucial to state that specific examples of this compound being directly used for the synthesis of benzodiazepine precursors are not widely reported in the scientific literature. The more common precursors for benzodiazepine synthesis are β-keto esters and 1,3-diketones. nih.govresearchgate.netafricaresearchconnects.com

Role in Polymer Chemistry and Materials Science

The difunctional nature of this compound, possessing two carboxylic acid groups, makes it a candidate monomer for the synthesis of polymers, particularly polyesters. Furthermore, its ability to chelate metal ions suggests its potential as a ligand in the formation of metal-organic frameworks.

The development of biodegradable polymers is of significant interest for reducing plastic pollution. Polyesters are a major class of biodegradable polymers, and their synthesis often involves the polycondensation of dicarboxylic acids with diols. mdpi.comnih.gov

This compound, being a dicarboxylic acid, could potentially be used as a monomer in the synthesis of biodegradable polyesters. The polycondensation reaction would involve heating this compound with a diol, such as ethylene glycol or 1,4-butanediol, in the presence of a catalyst. The resulting polymer would contain ester linkages that are susceptible to hydrolysis, a key step in biodegradation.

The presence of the hydroxyl groups on the polymer backbone, derived from the this compound monomer, could enhance the hydrophilicity of the resulting polyester. This increased hydrophilicity may facilitate water absorption, which can accelerate the hydrolytic degradation process.

| Diol Monomer | Potential Resulting Polymer | Potential Properties |

| Ethylene Glycol | Poly(ethylene dihydroxymalonate) | Increased hydrophilicity, potentially faster degradation |

| 1,4-Butanediol | Poly(butylene dihydroxymalonate) | Potentially more flexible than the ethylene glycol-based polymer |

| Glycerol (B35011) | Cross-linked Polyester | Thermoset material with potential for hydrogel formation |

Table 2: Hypothetical Biodegradable Polyesters from this compound

It is important to emphasize that while the synthesis of biodegradable polyesters from this compound is theoretically feasible and offers potential advantages, there is a lack of specific research in the available literature detailing the synthesis, properties, and biodegradability of such polymers. The majority of research on biodegradable polyesters focuses on other dicarboxylic acids like succinic acid, adipic acid, and terephthalic acid. mdpi.comnih.govnih.govresearchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Dicarboxylic acids are a common class of ligands used in MOF synthesis.